2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a complex organic compound that features both benzenesulfonyl and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves the reaction of 9,10-dioxoanthracene-1-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized anthracene derivatives, while reduction could produce anthracene amines or alcohols.
Scientific Research Applications
2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, while the anthracene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid (9,10-dihydro-9,10-dioxoanthracen)-1-yl ester
- 2-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthracen)-1-yl]amino]benzenesulfonic acid sodium salt
Uniqueness
2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to its combination of benzenesulfonyl and anthracene moieties, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or the development of advanced materials .
Biological Activity
2-(benzenesulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an anthracene moiety with dioxo groups and a benzenesulfonyl substituent. Its molecular formula is C22H18N2O5S with a molecular weight of approximately 422.46 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar anthraquinone derivatives have been shown to interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways critical for cell survival and proliferation.
- DNA Interaction : The compound may intercalate into DNA or bind within the minor groove, disrupting normal replication and transcription processes, which is a common mechanism among anthraquinone derivatives known for their anticancer properties.
- Reactive Oxygen Species (ROS) Generation : Compounds like this one can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds derived from anthracene and its derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung Cancer) | 6.26 ± 0.33 | Apoptosis induction |
This compound | HCC827 (Lung Cancer) | 6.48 ± 0.11 | Cell cycle arrest |
These findings suggest that the compound could be a promising candidate for further development as an antitumor agent.
Antimicrobial Activity
In addition to its anticancer potential, there is evidence that this compound may possess antimicrobial properties. Anthraquinone derivatives have been evaluated for their effectiveness against various bacterial strains.
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 12.5 µg/mL |
Escherichia coli | 18 | 3.125 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, which warrants further investigation into its potential as an antimicrobial agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available anthracene derivatives:
- Formation of Anthraquinone Derivative : The initial step involves synthesizing the anthraquinone backbone through oxidation reactions.
- Sulfonamide Formation : The introduction of the benzenesulfonyl group can be achieved through sulfonation reactions.
- Acetamide Formation : Finally, acetamide formation is accomplished by reacting the sulfonamide derivative with acetic anhydride or acetyl chloride under controlled conditions.
Case Studies
Several studies have highlighted the biological activity and potential applications of similar compounds:
- Antitumor Studies : A study evaluating a series of anthraquinone derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro and in vivo models.
- Antimicrobial Evaluation : Research on related compounds showed promising results against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(9,10-dioxoanthracen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c24-19(13-29(27,28)14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUUKUCNADGJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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